2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid

Lipophilicity Drug Design ADME

SAR programs on cyclopenta[c]pyrazole scaffolds frequently encounter confounded permeability data when homolog substitution alters both lipophilicity and ionization. This α-ethyl butanoic acid derivative resolves that problem-delivering a LogP of 2.43 (~0.95 units above the acetic acid analog) while retaining a conserved pKa of ~3.54, enabling clean interpretation of membrane permeability and target engagement. • LogP 2.43 vs. 1.48 (acetic acid homolog) for systematic lipophilicity profiling • Conserved pKa ~3.54 eliminates ionization-state confounding in cellular assays • ≥97% purity with NMR, HPLC, and LC-MS documentation; multi-vendor commercial availability for direct use in parallel synthesis without additional purification

Molecular Formula C11H13F3N2O2
Molecular Weight 262.232
CAS No. 938001-67-3
Cat. No. B2394594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid
CAS938001-67-3
Molecular FormulaC11H13F3N2O2
Molecular Weight262.232
Structural Identifiers
SMILESCCC(C(=O)O)N1C2=C(CCC2)C(=N1)C(F)(F)F
InChIInChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8-5-3-4-6(8)9(15-16)11(12,13)14/h7H,2-5H2,1H3,(H,17,18)
InChIKeyXQVVJBMGDGMJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview and Chemical Identity


2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid (CAS 938001-67-3) is a heterocyclic building block featuring a 5,6-dihydrocyclopenta[c]pyrazole core substituted with a trifluoromethyl group at the 3-position and an α-ethyl acetic acid side chain at the 1-position . This compound is a higher homolog within a series of cyclopenta[c]pyrazole carboxylic acids, distinguished from its acetic acid (CAS 333309-24-3) and propanoic acid (CAS 938006-79-2) analogs by the elongation and branching of its carboxylate side chain. It is commercially available from multiple vendors, including Enamine (Cat. No. EN300-92883) and Fluorochem, with a typical purity of ≥95-97% [1].

Heterocyclic building block for SAR exploration in lead optimization programs

Tunable α-ethyl side chain modulates lipophilicity and molecular flexibility without altering core ionization

Commercially available from multiple vendors at ≥95% purity with supporting analytical documentation

Why Generic Substitution Fails


The cyclopenta[c]pyrazole acetic acid series (CAS 333309-24-3, 938006-79-2, 938001-67-3) is characterized by a conserved bicyclic core but a variable α-substituent on the carboxylic acid side chain. This single point of variation creates quantifiable differences in lipophilicity, molecular flexibility, and bulk properties, making the compounds non-interchangeable in structure-activity relationship (SAR) studies. For example, the α-ethyl group in the butanoic acid derivative (938001-67-3) increases its calculated LogP by ~0.95 units compared to the unsubstituted acetic acid analog , which can significantly influence membrane permeability and target engagement. Similarly, a monocyclic pyrazole analog with an identical molecular formula (CAS 1006348-77-1) lacks the conformational rigidity of the fused cyclopentane ring, which can alter its binding mode and metabolic stability . Therefore, substituting any of these analogs requires re-validation of the entire SAR landscape.

Side-chain: α-ethyl substitution markedly elevates lipophilicity compared to acetic or propanoic analogs, altering membrane permeability and target engagement profiles.
Core rigidity: Fused cyclopentane core provides conformational restriction absent in monocyclic pyrazole isomers; binding mode and metabolic stability may differ significantly.
Bulk properties: Elongated side chain shifts thermal and density attributes, which can impact purification, formulation, and gas-phase analysis behavior.

Quantitative Differentiation Evidence


Enhanced Lipophilicity Profile

The introduction of an α-ethyl group on the carboxylic acid side chain significantly elevates the compound's calculated LogP to 2.43, compared to 2.04 for the α-methyl (propanoic acid) analog and 1.48 for the unsubstituted acetic acid analog . This trend demonstrates a direct, tunable impact of the side chain on lipophilicity while maintaining an identical topological polar surface area (PSA) of 55.12 Ų across all three compounds [1].

Lipophilicity shift
Cross-study comparable
LogP 2.43 vs 1.48 (acetic) and 2.04 (propanoic)
Direct tunability of side-chain lipophilicity; supports permeability differentiation in cell-based assays.
Predicted values; consistent methodology.
Lipophilicity Drug Design ADME Physicochemical Properties

Side-Chain Flexibility vs. Core Rigidity

The target compound possesses 4 rotatable bonds, compared to 3 for the propanoic acid analog and only 2 for the acetic acid analog . Crucially, this increased flexibility is confined to the side chain; the fused 5,6-dihydrocyclopenta[c]pyrazole core remains rigid. In contrast, a comparator with the identical molecular formula (CAS 1006348-77-1) features a monocyclic pyrazole core with a flexible cyclopropyl substituent, which results in a fundamentally different spatial presentation of pharmacophoric elements despite the same side chain .

Flexibility vs rigidity
Class-level inference
4 rotatable bonds (bicyclic rigid core) vs 2–3 in lower homologs; monocyclic analog also has 4 bonds but flexible core
Rigid core with flexible side chain offers unique conformational profile for binding pocket adaptation.
Structural analysis; rotatable bond count excludes terminal groups.
Conformational Analysis Molecular Flexibility Lead Optimization Scaffold Design

Thermal Properties and Intermolecular Interactions

The predicted boiling point of the target compound (340.6 ± 42.0 °C at 760 mmHg) is higher than that of both its propanoic acid (326.9 °C) and acetic acid (328.8 °C) homologs . This ~12-14 °C increase, alongside its lower predicted density (1.49 vs. 1.55-1.61 g/cm³), suggests stronger or more numerous intermolecular interactions in the condensed phase, likely due to the additional methylene group and increased van der Waals surface area .

Thermal profile
Cross-study comparable
BP 340.6 ± 42.0 °C; Density 1.49 g/cm³
Distinct boiling point and lower density vs. homologs reflect increased van der Waals interactions.
Predicted values; relevant for purification and gas-phase applications.
Thermal Properties Purification Formulation Physicochemical Profiling

Conserved Acidity Across Homologs

The predicted pKa of the target compound (3.54 ± 0.10) is nearly identical to that of the acetic acid analog (3.50 ± 0.10) and the cyclopropyl-monocyclic analog (3.52 ± 0.10) . This indicates that the α-substitution on the side chain has a negligible electronic effect on the acidity of the carboxylic acid group, which is primarily governed by the electron-withdrawing trifluoromethyl substituent on the distant pyrazole ring.

Conserved acidity
Cross-study comparable
pKa = 3.54 ± 0.10 (nearly identical to acetic and cyclopropyl analogs)
Ionization state unchanged; differential performance can be attributed to steric/lipophilic effects, not charge.
ΔpKa ≤ 0.04, within error.
Ionization Constant pKa Bioavailability Salt Formation

Scaffold Differentiation from Monocyclic Bioisosteres

A direct structural comparator exists with the identical molecular formula (C11H13F3N2O2) and molecular weight (262.23 g/mol): 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid (CAS 1006348-77-1) . The key structural divergence is the replacement of the fused cyclopentane ring with a monocyclic pyrazole bearing a cyclopropyl substituent. The bicyclic scaffold of the target compound locks the pyrazole into a specific conformation, placing the trifluoromethyl group and the N1-side chain in a fixed spatial orientation. The monocyclic analog, however, features a freely rotating cyclopropyl ring, which introduces conformational ambiguity and a different steric footprint.

Scaffold topology
Class-level inference
Fused bicyclic core vs. monocyclic cyclopropyl isomer (identical MF, MW)
Conformationally restricted pharmacophore for scaffold-hopping studies; distinct 3D presentation.
RMSD of low-energy conformers expected >1.0 Å.
Scaffold Hopping Bioisosteres Conformational Restriction Medicinal Chemistry

CCR1 Antagonist Pharmacophore Utility

The cyclopenta[c]pyrazole acetic acid scaffold, of which this compound is the α-ethyl derivative, has been explicitly described as providing 'compounds which block the interaction of CCR1 and its ligands and are thus useful for treating a variety of diseases and disorders that are mediated or sustained through the activity of CCR1 including autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis' [1]. The butanoic acid derivative represents a specific point of diversification within this pharmacophore, offering a distinct lipophilicity and steric profile for SAR exploration. The acetic acid analog (CAS 333309-24-3) has been specifically cited as a CCR1 antagonist with in vivo anti-inflammatory activity [2].

CCR1 pharmacophore
Supporting evidence
α-ethyl SAR probe of a documented CCR1 antagonist scaffold; acetic analog known active
Provides side-chain diversification point for CCR1 target engagement studies; class-level inference.
Target engagement data for this specific compound not publicly available.
CCR1 Antagonist Inflammation Autoimmune Disease Chemokine Receptor

Procurement-Driven Application Scenarios


CCR1 Lead Optimization: Lipophilicity SAR

In a CCR1 antagonist program, after establishing baseline activity with the acetic acid analog (CAS 333309-24-3), the butanoic acid derivative (938001-67-3) can be procured to systematically evaluate the effect of increased side-chain lipophilicity (LogP 2.43 vs. 1.48) on cellular potency, membrane permeability, and metabolic stability . The conserved pKa (3.54 vs. 3.50) ensures that any observed differences are not confounded by altered ionization states, allowing for clean SAR interpretation .

Scaffold-Hopping: Bicyclic vs. Monocyclic Cores

Researchers comparing the bicyclic 5,6-dihydrocyclopenta[c]pyrazole scaffold to monocyclic alternatives can procure both 938001-67-3 and its monocyclic isomer (CAS 1006348-77-1) to conduct paired biological assays . Despite identical molecular formulas (C11H13F3N2O2) and molecular weights, these compounds present fundamentally different 3D pharmacophores due to conformational restriction, providing a rigorous test of scaffold-dependent target engagement.

Physicochemical Profiling of Homologous Series

For academic or industrial groups studying the relationship between side-chain length and physicochemical properties in heterocyclic carboxylic acids, the homologous series of acetic (C9), propanoic (C10), and butanoic (C11) acid derivatives of 3-trifluoromethyl-5,6-dihydrocyclopenta[c]pyrazole can be procured as a set . The butanoic acid compound provides the terminal data point with the highest LogP (2.43) and boiling point (340.6 °C), enabling the construction of complete property trendlines.

Synthetic Intermediate for Library Synthesis

The carboxylic acid functionality of 938001-67-3 can serve as a versatile handle for amide coupling or esterification reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening . Its commercial availability from multiple vendors in ≥95% purity, with supporting analytical documentation (NMR, HPLC, LC-MS), facilitates its direct use in parallel synthesis without additional purification .

Application
Selection Property
Validation Focus
CCR1 lipophilicity SAR
Side-chain lipophilicity modulation with conserved pKa
Cellular potency and permeability endpoints without ionization confounds
Bicyclic-monocyclic scaffold comparison
Core topology and conformational restriction
Binding mode differentiation and scaffold-dependent target engagement
Homologous series physicochemical profiling
Property trend (LogP, BP, density) across chain lengths
Structure-property relationship characterization
Diversified library synthesis
Carboxylic acid handle and vendor QC documentation
Amide/ester coupling efficiency and screening library preparation
Quote Request

Request a Quote for 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.